Racemic vs. Enantiopure: Optical Rotation and Enantiomeric Purity
Fmoc-N-Me-DL-Ala-OH is a true racemate and exhibits no net optical rotation, in contrast to its L-enantiomer, Fmoc-N-Me-L-Ala-OH, which has a specific rotation of [α]20/D −18.5±1° (c = 1% in DMF) . The DL-compound is supplied with an enantiomeric purity specification of 'racemic' (i.e., 50:50 D/L), whereas the L-form is certified with ≥99.5% enantiomeric excess . This eliminates the need for enantiomeric purity validation when stereochemistry is not a critical parameter.
| Evidence Dimension | Optical rotation and enantiomeric purity |
|---|---|
| Target Compound Data | [α]20/D = 0° (racemic); enantiomeric ratio 50:50 D/L |
| Comparator Or Baseline | Fmoc-N-Me-L-Ala-OH (CAS 84000-07-7): [α]20/D −18.5±1°; enantiomeric purity ≥99.5% (a/a) |
| Quantified Difference | Absolute difference in specific rotation: 18.5°; enantiomeric purity difference: 49.5% |
| Conditions | Optical rotation measured at 20°C, c = 1% in DMF; enantiomeric purity by chiral HPLC. |
Why This Matters
For applications such as racemic protein crystallography or the synthesis of diastereomeric peptide libraries, the DL-form is the only appropriate choice because the L-form would introduce unwanted chiral bias.
